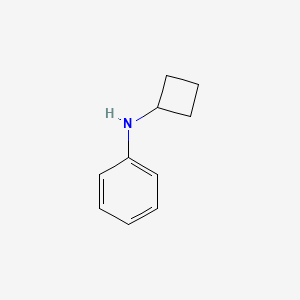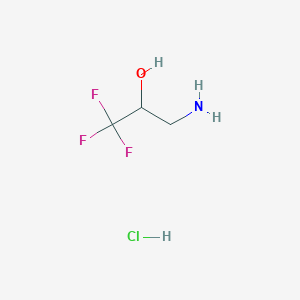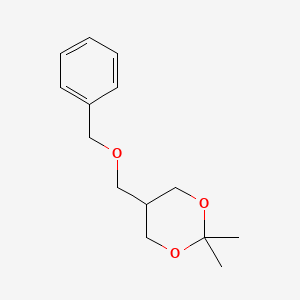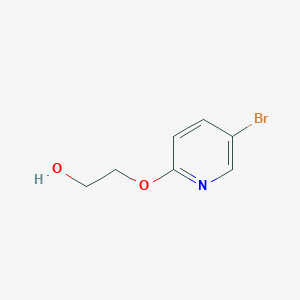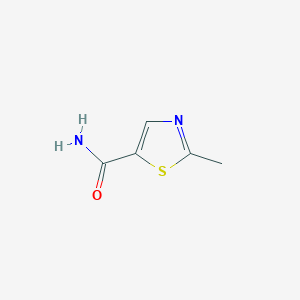
tert-Butyl (3-amino-4-methylphenyl)carbamate
Vue d'ensemble
Description
Tert-Butyl (3-amino-4-methylphenyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active molecules. It is characterized by the presence of a tert-butyl carbamate group attached to an aromatic ring that is substituted with amino and methyl groups. This compound is of interest due to its potential applications in pharmaceuticals and organic synthesis.
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives is well-documented in the literature. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, demonstrating the versatility of tert-butyl carbamate in organic synthesis . Similarly, N-tert-butanesulfinyl imines have been used as intermediates for the asymmetric synthesis of amines, highlighting the utility of tert-butyl groups in chiral synthesis . The tert-butyl group has also been employed in the stereoselective synthesis of cyclic carbamates, as seen in the construction of amino hydroxyl systems . Additionally, O-tert-butyl-N-(chloromethyl)-N-methyl carbamate has been used as a source of the MeNHCH2− synthon, further illustrating the importance of tert-butyl carbamates in the synthesis of functionalized carbamates .
Molecular Structure Analysis
The molecular structure of tert-butyl (3-amino-4-methylphenyl)carbamate consists of a tert-butyl group linked to a carbamate moiety, which is further connected to an aromatic ring with specific substituents. The presence of the tert-butyl group is known to influence the reactivity and stability of the carbamate, as well as its steric properties. The amino and methyl substituents on the aromatic ring can affect the electronic distribution and thus the reactivity of the compound.
Chemical Reactions Analysis
Tert-butyl carbamates are involved in various chemical reactions. They have been used as building blocks in organic synthesis, as demonstrated by their transformation into N-(Boc)hydroxylamines when reacted with organometallics . The tert-butyl group can be cleaved by acid treatment after nucleophilic addition, as shown in the synthesis of a wide range of enantioenriched amines . The reactivity of tert-butyl carbamates with electrophiles has been explored, leading to the formation of functionalized carbamates and subsequent deprotection to yield amino alcohols .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by the tert-butyl group and the substituents on the aromatic ring. These properties include solubility, boiling and melting points, and stability under various conditions. The tert-butyl group generally increases steric bulk, which can affect the solubility and reactivity of the compound. The electronic effects of the amino and methyl groups can also play a role in the compound's chemical behavior.
Applications De Recherche Scientifique
Synthesis and Intermediate Applications
Tert-Butyl (3-amino-4-methylphenyl)carbamate plays a significant role as an intermediate in the synthesis of biologically active compounds. For instance, Zhao et al. (2017) demonstrated its use in the synthesis of omisertinib (AZD9291), an important compound in drug development. The study optimized a rapid synthetic method for an analogous compound, highlighting its relevance in pharmaceutical research (Zhao, Guo, Lan, & Xu, 2017).
Chemical Transformations and Reactions
The versatility of tert-Butyl (3-amino-4-methylphenyl)carbamate is further exemplified in studies focusing on chemical transformations. For example, the work of Padwa, Brodney, and Lynch (2003) involved the preparation and Diels-Alder reaction of a 2-Amido substituted furan, using a tert-Butyl carbamate derivative. This showcases the compound's utility in complex organic synthesis and reaction mechanisms (Padwa, Brodney, & Lynch, 2003).
Role in Deprotection and Environmental Reactions
Another significant application is in deprotection reactions. Li et al. (2006) explored the use of aqueous phosphoric acid as a reagent for the deprotection of tert-butyl carbamates, among others. This research highlights the compound's role in facilitating specific chemical processes, essential in organic synthesis (Li et al., 2006).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with enzymes such as β-secretase and acetylcholinesterase .
Mode of Action
Compounds with similar structures have been found to inhibit the activity of enzymes such as β-secretase and acetylcholinesterase, thereby preventing the aggregation of amyloid beta peptide (aβ) and the formation of fibrils from aβ 1-42 .
Biochemical Pathways
Similar compounds have been found to impact the amyloidogenic pathway, specifically the aggregation of amyloid beta peptide (aβ) and the formation of fibrils from aβ 1-42 .
Result of Action
Similar compounds have been found to prevent the aggregation of amyloid beta peptide (aβ) and the formation of fibrils from aβ 1-42 .
Propriétés
IUPAC Name |
tert-butyl N-(3-amino-4-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8-5-6-9(7-10(8)13)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVDUPXBRBXFBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640838 | |
| Record name | tert-Butyl (3-amino-4-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-amino-4-methylphenyl)carbamate | |
CAS RN |
660838-05-1 | |
| Record name | tert-Butyl (3-amino-4-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Boc-amino)-2-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


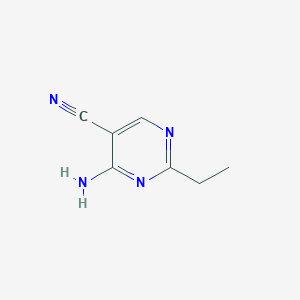



![Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1290768.png)
